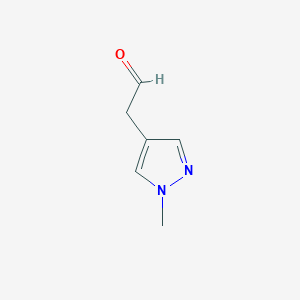

2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétaldéhyde-2-(1-méthyl-1H-pyrazol-4-yl) est un composé organique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'acétaldéhyde-2-(1-méthyl-1H-pyrazol-4-yl) implique généralement la réaction du 1-méthyl-1H-pyrazole avec un précurseur aldéhydique approprié. Une méthode courante est la réaction de Vilsmeier-Haack, où le 1-méthyl-1H-pyrazole réagit avec un agent formylant tel que la N,N-diméthylformamide (DMF) et l'oxychlorure de phosphore (POCl3) pour donner l'aldéhyde souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes de la synthèse organique à grande échelle, tels que l'optimisation des conditions de réaction, l'utilisation de réacteurs à écoulement continu et les techniques de purification, peuvent être appliqués pour mettre à l'échelle les méthodes de synthèse en laboratoire.

Analyse Des Réactions Chimiques

Types de réactions

L'acétaldéhyde-2-(1-méthyl-1H-pyrazol-4-yl) peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Réduction : Le groupe aldéhyde peut être réduit en alcool en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Le cycle pyrazole peut subir des réactions de substitution électrophile, où les électrophiles remplacent les atomes d'hydrogène sur le cycle.

Réactifs et conditions courantes

Oxydation : KMnO4 en milieu aqueux ou CrO3 dans l'acide acétique.

Réduction : NaBH4 dans le méthanol ou LiAlH4 dans l'éther.

Substitution : Des électrophiles comme les halogènes (Cl2, Br2) en présence d'un catalyseur acide de Lewis.

Principaux produits

Oxydation : Acide-2-(1-méthyl-1H-pyrazol-4-yl)acétique.

Réduction : 2-(1-méthyl-1H-pyrazol-4-yl)éthanol.

Substitution : Divers pyrazoles substitués selon l'électrophile utilisé.

Applications De Recherche Scientifique

L'acétaldéhyde-2-(1-méthyl-1H-pyrazol-4-yl) a plusieurs applications en recherche scientifique :

Chimie : Il sert d'intermédiaire dans la synthèse de composés hétérocycliques plus complexes.

Biologie : Il est utilisé dans l'étude des inhibiteurs enzymatiques et des ligands récepteurs.

Industrie : Utilisé dans la synthèse d'agrochimiques et d'autres produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de l'acétaldéhyde-2-(1-méthyl-1H-pyrazol-4-yl) dépend de son application spécifique. En chimie médicinale, il peut agir comme un inhibiteur enzymatique en se liant au site actif de l'enzyme, bloquant ainsi son activité. Le cycle pyrazole peut interagir avec diverses cibles moléculaires, notamment les protéines et les acides nucléiques, par liaison hydrogène, interactions hydrophobes et empilement π-π .

Mécanisme D'action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pyrazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acétonitrile-2-(1-méthyl-1H-pyrazol-4-yl)

- 2-(1-méthyl-1H-pyrazol-4-yl)morpholine

- Ester pinacolique de l'acide borique-1-méthyl-1H-pyrazol-4-boronique

Unicité

L'acétaldéhyde-2-(1-méthyl-1H-pyrazol-4-yl) est unique en raison de son groupe fonctionnel aldéhyde, qui lui permet de participer à un large éventail de réactions chimiques. Cela en fait un intermédiaire polyvalent en synthèse organique par rapport à ses homologues nitrile, morpholine et acide boronique .

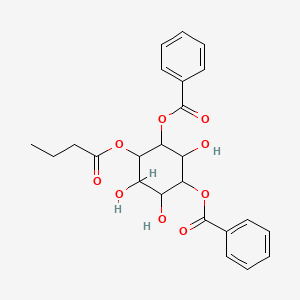

Propriétés

Formule moléculaire |

C6H8N2O |

|---|---|

Poids moléculaire |

124.14 g/mol |

Nom IUPAC |

2-(1-methylpyrazol-4-yl)acetaldehyde |

InChI |

InChI=1S/C6H8N2O/c1-8-5-6(2-3-9)4-7-8/h3-5H,2H2,1H3 |

Clé InChI |

QRKOIUXHXDIZPJ-UHFFFAOYSA-N |

SMILES canonique |

CN1C=C(C=N1)CC=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-thiazol-5-ylmethyl N-[5-(2,5-dioxo-4-propan-2-ylimidazolidin-1-yl)-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12288036.png)

![(R)-1-[N-[1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-prolinePhenylmethylEster](/img/structure/B12288043.png)

![N-(3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl)methanesulfonamide;hydrochloride](/img/structure/B12288050.png)

![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B12288061.png)

![Acetic acid, [bis[bis(1-methylethyl)amino]phosphino]-, methyl ester](/img/structure/B12288067.png)

![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)

![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B12288076.png)

![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12288080.png)

![methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12288084.png)

![2,3-Bis[(4-bromobenzoyl)oxy]butanedioic acid](/img/structure/B12288096.png)